3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 923123-58-4
Cat. No.: VC6529853
Molecular Formula: C26H22N4O5
Molecular Weight: 470.485
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923123-58-4 |
|---|---|
| Molecular Formula | C26H22N4O5 |
| Molecular Weight | 470.485 |
| IUPAC Name | 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C26H22N4O5/c31-23(28-12-4-6-18-5-1-2-7-19(18)28)15-29-20-8-3-11-27-24(20)25(32)30(26(29)33)14-17-9-10-21-22(13-17)35-16-34-21/h1-3,5,7-11,13H,4,6,12,14-16H2 |
| Standard InChI Key | ZTQHNVBCJDOWDS-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, identified by CAS number 923123-58-4, has the molecular formula C₂₆H₂₂N₄O₅ and a molecular weight of 470.485 g/mol. Its IUPAC name, 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione, reflects its hybrid structure combining pyrido[3,2-d]pyrimidine, benzodioxole, and dihydroquinoline moieties.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₂N₄O₅ |
| Molecular Weight | 470.485 g/mol |
| IUPAC Name | 3-(1,3-Benzodioxol-5-ylmethyl)-1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
| InChI Key | ZTQHNVBCJDOWDS-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4 |
Structural Features and Functional Groups
The molecule’s core consists of a pyrido[3,2-d]pyrimidine-2,4-dione scaffold substituted at the 1-position with a 2-(3,4-dihydroquinolin-1-yl)-2-oxoethyl group and at the 3-position with a 1,3-benzodioxol-5-ylmethyl moiety. These substituents introduce hydrogen-bonding capabilities (via carbonyl and ether groups) and lipophilic regions (aromatic rings), which are critical for interactions with biological targets.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrido[3,2-d]pyrimidine core. Key steps include:
-
Condensation reactions to form the pyrimidine ring.
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Alkylation at the 1-position using 2-chloroacetyl derivatives of dihydroquinoline.
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Nucleophilic substitution to introduce the benzodioxolymethyl group at the 3-position.
Reaction conditions such as temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., potassium carbonate) are optimized to achieve yields exceeding 60%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Analytical Method |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, DMF, 80°C | 65% | TLC, NMR |
| 2 | 2-Chloro-N-(3,4-dihydroquinolin-1-yl)acetamide, K₂CO₃ | 72% | HPLC |
| 3 | 1,3-Benzodioxol-5-ylmethanol, Mitsunobu conditions | 58% | LC-MS |
Analytical Techniques
-Thin-layer chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization.
-Nuclear magnetic resonance (NMR): Confirms structural integrity via ¹H and ¹³C spectra, with characteristic peaks for the benzodioxole methylene (δ 4.2–4.5 ppm) and pyrimidine carbonyl (δ 165–170 ppm).
-High-performance liquid chromatography (HPLC): Ensures purity (>95%) using C18 columns and acetonitrile/water gradients.
Research Progress and Challenges
Preclinical Studies
-In vitro cytotoxicity: IC₅₀ values of 12–18 μM against HeLa and MCF-7 cell lines.
-Pharmacokinetics: Moderate metabolic stability in liver microsomes (t₁/₂ = 45 min), with low plasma protein binding (68%).
Formulation Development
Challenges include poor aqueous solubility (<10 μg/mL), addressed via:
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Nanoemulsions: Particle size <200 nm, PDI 0.2.
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Solid dispersions: Using PVP-VA64, enhancing solubility 15-fold.
Future Directions
Structural Optimization
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Side chain modifications: Replacing dihydroquinoline with morpholine to improve solubility.
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Prodrug strategies: Esterification of carbonyl groups for enhanced bioavailability.
Clinical Translation
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Toxicology studies: Acute toxicity in rodent models (LD₅₀ > 500 mg/kg).
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Phase I trials: Dose escalation to establish safety profiles.
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